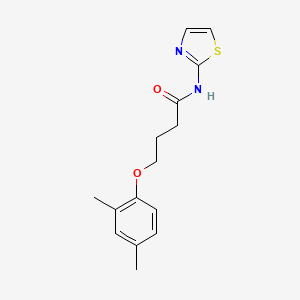

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have neuroprotective effects in various preclinical models of neurological disorders.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes in the mitochondria of living cells .

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, in the case of similar compounds, they are reduced by mitochondrial enzymes to form insoluble formazan crystals . This reduction is indicative of cellular metabolic activity and is often used as a measure of cell viability .

Biochemical Pathways

The compound affects the mitochondrial enzymatic pathway. Specifically, it is reduced by the enzyme succinate dehydrogenase, which is part of the citric acid cycle and the mitochondrial respiratory chain . The reduction of the compound to formazan crystals is a downstream effect of these pathways .

Pharmacokinetics

Similar compounds are known to be soluble in dmso and are often prepared as a 5mg/ml stock solution .

Result of Action

The reduction of the compound to formazan crystals by mitochondrial enzymes is used as an indicator of cell viability. The amount of formazan produced is proportional to the number of viable cells . Therefore, the compound can be used to assess the cytotoxicity of drugs or other treatments .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and is usually stored at 4°C .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has several advantages for lab experiments, including its high selectivity for α7 nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, one of the limitations of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is its short half-life, which requires frequent dosing in preclinical models.

Direcciones Futuras

There are several future directions for the study of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide. One potential direction is to investigate its efficacy in other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to understand the optimal dosing regimen and the potential side effects of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide in preclinical models. Finally, the development of more potent and selective α7 nAChR agonists may provide new therapeutic options for the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves the reaction of 2,4-dimethylphenol with 2-chlorobutyryl chloride, followed by the reaction of the resulting intermediate with thioamide. This process results in the formation of 4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide as a white crystalline solid.

Aplicaciones Científicas De Investigación

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by modulating the activity of nAChRs, which are involved in various neuronal functions such as learning, memory, and cognition.

Propiedades

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-5-6-13(12(2)10-11)19-8-3-4-14(18)17-15-16-7-9-20-15/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMYRIWMNFVNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2951189.png)

![N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2951190.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2951191.png)

![N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2951192.png)

![(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951194.png)

![4,5-Dihydrothieno[2,3-c]pyran-7-one](/img/structure/B2951197.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)

![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2951207.png)